Trp-ser-lys-met-asp-gln-leu-ala-lys-glu-leu-thr-ala-glu
Trp-ser-lys-met-asp-gln-leu-ala-lys-glu-leu-thr-ala-glu
Brand Name:
Vulcanchem
CAS No.:
115136-18-0
VCID:
VC20892618
InChI:
InChI=1S/C72H116N18O24S/c1-35(2)29-50(67(108)78-37(5)59(100)80-44(17-11-13-26-73)62(103)82-47(20-23-55(94)95)65(106)87-51(30-36(3)4)69(110)90-58(39(7)92)71(112)79-38(6)60(101)85-49(72(113)114)21-24-56(96)97)86-64(105)46(19-22-54(76)93)83-68(109)52(32-57(98)99)88-66(107)48(25-28-115-8)84-63(104)45(18-12-14-27-74)81-70(111)53(34-91)89-61(102)42(75)31-40-33-77-43-16-10-9-15-41(40)43/h9-10,15-16,33,35-39,42,44-53,58,77,91-92H,11-14,17-32,34,73-75H2,1-8H3,(H2,76,93)(H,78,108)(H,79,112)(H,80,100)(H,81,111)(H,82,103)(H,83,109)(H,84,104)(H,85,101)(H,86,105)(H,87,106)(H,88,107)(H,89,102)(H,90,110)(H,94,95)(H,96,97)(H,98,99)(H,113,114)/t37-,38-,39+,42-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,58-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Molecular Formula:
C72H116N18O24S
Molecular Weight:
1649.9 g/mol
Trp-ser-lys-met-asp-gln-leu-ala-lys-glu-leu-thr-ala-glu
CAS No.: 115136-18-0
Cat. No.: VC20892618
Molecular Formula: C72H116N18O24S
Molecular Weight: 1649.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115136-18-0 |
|---|---|
| Molecular Formula | C72H116N18O24S |
| Molecular Weight | 1649.9 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C72H116N18O24S/c1-35(2)29-50(67(108)78-37(5)59(100)80-44(17-11-13-26-73)62(103)82-47(20-23-55(94)95)65(106)87-51(30-36(3)4)69(110)90-58(39(7)92)71(112)79-38(6)60(101)85-49(72(113)114)21-24-56(96)97)86-64(105)46(19-22-54(76)93)83-68(109)52(32-57(98)99)88-66(107)48(25-28-115-8)84-63(104)45(18-12-14-27-74)81-70(111)53(34-91)89-61(102)42(75)31-40-33-77-43-16-10-9-15-41(40)43/h9-10,15-16,33,35-39,42,44-53,58,77,91-92H,11-14,17-32,34,73-75H2,1-8H3,(H2,76,93)(H,78,108)(H,79,112)(H,80,100)(H,81,111)(H,82,103)(H,83,109)(H,84,104)(H,85,101)(H,86,105)(H,87,106)(H,88,107)(H,89,102)(H,90,110)(H,94,95)(H,96,97)(H,98,99)(H,113,114)/t37-,38-,39+,42-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,58-/m0/s1 |
| Standard InChI Key | UZPSDKGJDSGCMM-MQDJJBBVSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)O |
| SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator